![molecular formula C25H23N3O5S B2751757 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 921551-41-9](/img/structure/B2751757.png)
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
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Overview
Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
The exact mass of the compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
This compound has shown potential in anticancer drug discovery research. Its structure allows for molecular docking and MD simulation studies to explore its potency against cancer cells, such as breast cancer. It has been predicted to have cytotoxic activity potency through ERα inhibition .
Computational Drug Design
The compound’s ability to bind with negative free energy values in molecular docking studies suggests it could be a candidate for computational drug design. This includes in silico studies for predicting interactions with biological targets and optimizing drug candidates for better efficacy .
Biological Activity Spectrum
Derivatives of this compound, due to their structural similarity to dihydropyrimidinones, may exhibit a broad spectrum of biological activities. These can include antiviral, antitumor, antibacterial, and anti-inflammatory properties, which are valuable in the development of new therapeutic agents .
Multi-Component Chemical Synthesis
The compound’s structure is conducive to multi-component reactions, such as the Biginelli reaction, which is significant for the synthesis of dihydropyrimidinones. This is important for creating complex molecules with potential pharmacological activities .
Marine Natural Product Synthesis
The core unit of the compound is found in many marine natural products, including batzelladine alkaloids, which are potent HIV gp-120-CD4 inhibitors. This suggests its utility in synthesizing analogs of these natural products for therapeutic applications .
Antimicrobial and Antioxidant Properties
Indole derivatives, which share structural features with this compound, are known for their antimicrobial and antioxidant properties. This compound could be explored for similar activities, contributing to the development of new antimicrobial and antioxidant agents .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
These effects could potentially be mediated through the inhibition or activation of key enzymes or receptors within these pathways .
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic transformations and renal clearance .
Result of Action
Based on the properties of similar compounds, it could potentially influence cell growth and proliferation, potentially leading to cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with target molecules. Additionally, the presence of other molecules could influence its absorption, distribution, metabolism, and excretion .
properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-32-20-9-7-19(8-10-20)24-15-16-25(29)28(27-24)18-17-26-34(30,31)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGVSOXYMDBCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.